molecular formula C40H30N8OTi-2 B12510185 Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

Cat. No.: B12510185
M. Wt: 686.6 g/mol
InChI Key: RLLWEUVHHMPAPY-UHFFFAOYSA-N
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Description

Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide is a complex compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure, which includes a titanium ion coordinated to a porphyrin ring substituted with pyridyl groups.

Preparation Methods

The synthesis of Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide typically involves the following steps:

    Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction involving pyrrole and an aldehyde, followed by oxidation.

    Substitution with Pyridyl Groups: The porphyrin ring is then substituted with pyridyl groups at the meso positions.

    Coordination with Titanium Ion: The final step involves the coordination of the titanium ion to the porphyrin ring, forming the oxotitanium complex.

Chemical Reactions Analysis

Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The pyridyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: The compound is studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Industry: It is used in the development of advanced materials, including sensors and photovoltaic devices.

Mechanism of Action

The mechanism by which Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide exerts its effects involves the coordination of the titanium ion to the porphyrin ring, which alters the electronic structure of the compound. This coordination allows the compound to participate in various redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy.

Comparison with Similar Compounds

Similar compounds to Oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide include other metalloporphyrins, such as:

    Oxovanadium(IV) porphyrins: These compounds have similar structures but contain vanadium instead of titanium.

    Iron(III) porphyrins: These are well-known for their role in biological systems, such as hemoglobin and myoglobin.

    Copper(II) porphyrins:

The uniqueness of this compound lies in its specific electronic properties and the ability to form stable complexes with titanium, which can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C40H30N8OTi-2

Molecular Weight

686.6 g/mol

IUPAC Name

oxotitanium(2+);5,10,15,20-tetrapyridin-4-yl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide

InChI

InChI=1S/C40H30N8.O.Ti/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;/h1-2,7-24,31-32H,3-6H2;;/q-4;;+2

InChI Key

RLLWEUVHHMPAPY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=C([N-]3)C(=C4CCC([N-]4)C(=C5C=CC(=C(C1[N-]2)C6=CC=NC=C6)[N-]5)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9.O=[Ti+2]

Origin of Product

United States

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